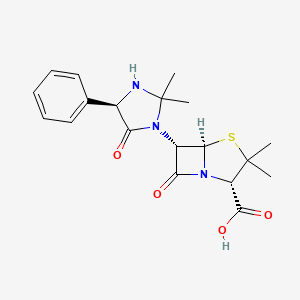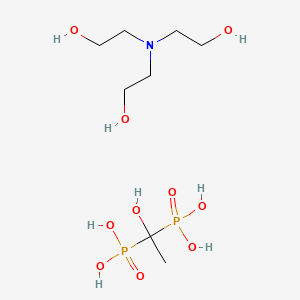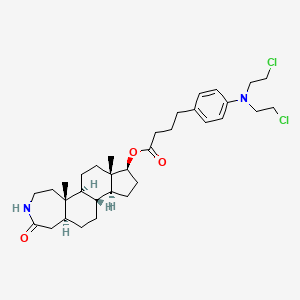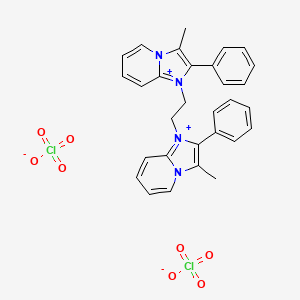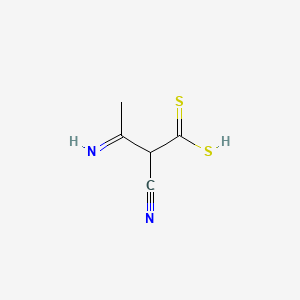
2-Cyano-3-iminobutanedithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-3-iminobutanedithioic acid is an organic compound with the molecular formula C5H6N2S2 This compound is characterized by the presence of cyano, imino, and dithioic functional groups, which contribute to its unique chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-iminobutanedithioic acid typically involves the reaction of cyanoacetamide with carbon disulfide in the presence of a base. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyano-3-iminobutanedithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or imino groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, such as amines, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Cyano-3-iminobutanedithioic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 2-Cyano-3-iminobutanedithioic acid exerts its effects involves interactions with various molecular targets. The cyano and imino groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The dithioic acid moiety can undergo redox reactions, impacting cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
2-Cyanoacetamide: Similar in structure but lacks the dithioic acid moiety.
3-Iminobutanedithioic acid: Similar but without the cyano group.
2-Cyano-3-iminopropanoic acid: Similar but with a different carbon backbone.
Uniqueness: 2-Cyano-3-iminobutanedithioic acid is unique due to the combination of cyano, imino, and dithioic acid functional groups, which confer distinct reactivity and potential applications. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research.
Propiedades
Número CAS |
71081-51-1 |
|---|---|
Fórmula molecular |
C5H6N2S2 |
Peso molecular |
158.2 g/mol |
Nombre IUPAC |
2-cyano-3-iminobutanedithioic acid |
InChI |
InChI=1S/C5H6N2S2/c1-3(7)4(2-6)5(8)9/h4,7H,1H3,(H,8,9) |
Clave InChI |
ANIYBTHRXYUGCN-UHFFFAOYSA-N |
SMILES canónico |
CC(=N)C(C#N)C(=S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



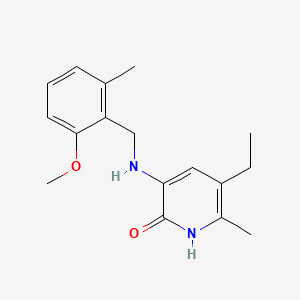

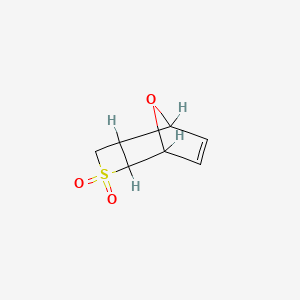
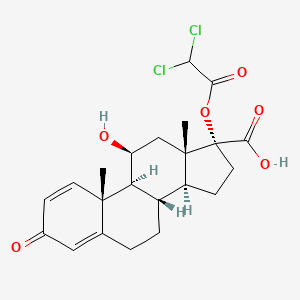

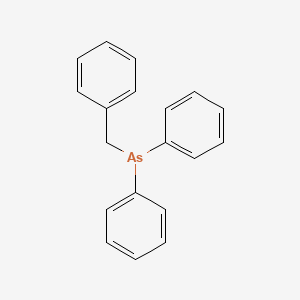
![2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12788422.png)
